molecular formula C20H17F3N2O4 B586913 Floctafenine-d5 CAS No. 1794884-17-5

Floctafenine-d5

Cat. No.: B586913
CAS No.: 1794884-17-5
M. Wt: 411.392
InChI Key: APQPGQGAWABJLN-XPZONWKMSA-N
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Description

Floctafenine-d5 is a deuterated form of Floctafenine, a nonsteroidal anti-inflammatory drug (NSAID) used to manage mild to moderate acute pain. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Floctafenine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Floctafenine can be synthesized beginning with the conversion of ortho-trifluoromethyl aniline to a quinolol. The compound is then condensed with ethoxy methylene malonic diethyl ester and cyclized thermally. The intermediate is saponified, and the resulting acid is decarboxylated and converted to the 4-chloroquinoline by reaction with phosphorus oxychloride. The displacement of chlorine with methyl anthranilate affords the coupled intermediate. An ester interchange of that product with glycerol leads to the glyceryl ester, Floctafenine .

Industrial Production Methods

Industrial production methods for Floctafenine-d5 would follow similar synthetic routes but incorporate deuterated reagents to replace hydrogen atoms with deuterium. This process ensures that the deuterated version retains the same pharmacological properties as the non-deuterated compound while allowing for detailed metabolic studies.

Chemical Reactions Analysis

Types of Reactions

Floctafenine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Floctafenine-d5 is used in various scientific research applications, including:

Mechanism of Action

Floctafenine-d5 exerts its effects by inhibiting the synthesis of prostaglandins, lipid compounds that mediate inflammation, pain, and fever. This inhibition occurs through the enzymatic action of cyclooxygenase (COX) on arachidonic acid. Floctafenine inhibits both COX-1 and COX-2 enzymes, reducing the formation of prostaglandins and thereby alleviating inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

    Aspirin: Another NSAID that inhibits prostaglandin synthesis.

    Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: Another NSAID that provides longer-lasting pain relief compared to Floctafenine.

Uniqueness

Floctafenine-d5 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts .

Properties

CAS No.

1794884-17-5

Molecular Formula

C20H17F3N2O4

Molecular Weight

411.392

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)/i10D2,11D2,12D

InChI Key

APQPGQGAWABJLN-XPZONWKMSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F

Synonyms

2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester;  N-[8-(Trifluoromethyl)-4-quinolyl]anthranilic Acid 2,3-Dihydroxypropyl-d5 Ester;  1-[N-[8-(Trifluoromethyl)-4-quinolyl]anthranilate]glycerol-d5;  Diralgan-d5;  Floctaf

Origin of Product

United States

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